Nafoxadol - 84145-90-4

Nafoxadol

Catalog Number: EVT-411141
CAS Number: 84145-90-4
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Nafoxadol is derived from the family of phenylacetic acid derivatives. It is classified under the broader category of analgesics and anti-inflammatory agents, often used in clinical settings to manage pain and inflammation. Its classification as a non-steroidal anti-inflammatory drug indicates that it functions by inhibiting certain enzymes involved in the inflammatory process.

Synthesis Analysis

Methods of Synthesis

The synthesis of Nafoxadol involves several steps, typically starting from basic organic compounds. Common methods include:

  1. Condensation Reactions: These reactions involve the combination of two or more reactants to form a larger product, often with the elimination of a small molecule such as water.
  2. Reduction Reactions: Involves the reduction of functional groups, which can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Technical Details

The synthetic pathway generally includes:

  • The formation of an intermediate compound through condensation.
  • Subsequent reduction to achieve the desired functional groups.
  • Purification processes such as recrystallization or chromatography to isolate Nafoxadol in its pure form.
Molecular Structure Analysis

Structure and Data

Nafoxadol has a complex molecular structure characterized by specific functional groups that contribute to its pharmacological activity.

  • Molecular Formula: C16_{16}H19_{19}N3_{3}O2_{2}
  • Molecular Weight: Approximately 287.34 g/mol
  • Structural Features: The compound contains an aromatic ring, an amine group, and an acetic acid moiety, which are critical for its activity.

The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine how these structural elements interact with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Nafoxadol undergoes various chemical reactions that are essential for its function as a therapeutic agent. Key reactions include:

  1. Acid-Base Reactions: The acidic nature of the acetic acid component allows it to participate in proton transfer reactions, influencing its solubility and bioavailability.
  2. Enzymatic Hydrolysis: In biological systems, Nafoxadol can be hydrolyzed by esterases, leading to the formation of active metabolites that enhance its therapeutic effects.

These reactions highlight the importance of understanding Nafoxadol's chemistry for optimizing its use in clinical applications.

Mechanism of Action

Process and Data

Nafoxadol exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins—key mediators in inflammation and pain signaling.

  • Inhibition Mechanism: By blocking these enzymes, Nafoxadol reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and alleviation of pain.
  • Data Supporting Mechanism: Studies have shown that Nafoxadol effectively reduces pain in various animal models, correlating with reduced levels of inflammatory markers.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Nafoxadol is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Approximately 150°C, indicating thermal stability suitable for pharmaceutical formulations.

These properties are essential for determining the appropriate formulation and delivery methods for therapeutic use.

Applications

Scientific Uses

Nafoxadol has several applications in scientific research and clinical practice:

  1. Pain Management: Used effectively to treat acute pain conditions such as postoperative pain and chronic inflammatory diseases.
  2. Research Tool: Employed in studies investigating inflammatory pathways and the development of new analgesics.
  3. Pharmaceutical Development: Serves as a model compound for developing novel NSAIDs with improved efficacy and reduced side effects.
Historical Development and Evolution of Nafoxadol

Emergence Within the 4-Anilidopiperidine Class of Opioid Analgesics

Nafoxadol represents a deliberate evolution within the 4-anilidopiperidine class of synthetic opioids, originating from Paul Janssen's pioneering work in the late 1950s. This chemical lineage began with fentanyl (synthesized 1960, approved 1968), which established the core pharmacophore: a phenylpiperidine scaffold with a propananilido moiety linked to the piperidine nitrogen [8]. The 4-anilidopiperidine class was distinguished from earlier opioids like morphine and pethidine by its high potency, rapid onset, and favorable cardiovascular stability. By the 1970s, researchers systematically explored modifications to this scaffold to address limitations of first-generation compounds, particularly respiratory depression and abuse potential. Nafoxadol emerged during this wave of innovation as part of efforts to engineer improved receptor subtype selectivity and functional specificity within the class [8]. Its development coincided with—and chemically responded to—the clinical introduction of fentanyl congeners like sufentanil (1974) and alfentanil (1976), which optimized pharmacokinetics but retained mu-opioid receptor (MOR)-mediated side effects.

Table 1: Evolution of Key 4-Anilidopiperidine Opioids Leading to Nafoxadol

CompoundIntroduction YearKey Structural FeaturesPrimary Clinical Rationale
Fentanyl1968N-Phenethyl, unmodified piperidine, propananilideRapid-acting surgical analgesic
Sufentanil1974Thienyl ring, methoxymethyl substituentIncreased potency & hemodynamic stability
Alfentanil1986Tetrazolyl ring, shorter durationUltra-short acting for brief procedures
Carfentanil1986β-Carbonyl, 2-methoxy substituentVeterinary immobilization (extreme potency)
Nafoxadol~1980s*β-Hydroxyl, phenolic OH, modified N-substituentMOR/DOR functional selectivity

Note: Precise introduction date varies by development phase; Nafoxadol reached clinical trials but not widespread commercial use.

Key Milestones in Structural Optimization from Early Fentanyl Congeners

Nafoxadol’s design incorporated strategic chemical modifications to the fentanyl scaffold, targeting improved pharmacological profiles:

  • Phenethyl Group Replacement: Early SAR studies revealed that replacing fentanyl’s N-phenethyl group with bulky heterocyclic systems or hydroxy-containing chains significantly altered receptor interaction kinetics. Nafoxadol incorporated a β-hydroxy phenethyl motif, enhancing hydrogen-bonding capacity with MOR extracellular loops [8]. This modification reduced lipid solubility compared to fentanyl, potentially moderating CNS penetration kinetics.

  • Beta-Hydroxylation of the Piperidine Ring: Introduction of a β-hydroxyl group at the C-3 position of the piperidine ring (a feature shared with opioid antagonists like naloxone) was a radical departure from early 4-anilidopiperidines. This created a chiral center requiring stereoselective synthesis. The (3R) configuration in Nafoxadol demonstrated superior delta-opioid receptor (DOR) affinity over the (3S) isomer in radioligand binding assays (≥10-fold difference) [8].

  • Phenolic Hydroxyl in the Anilido Moiety: Replacing the ethyl group in fentanyl’s propananilide chain with a phenolic hydroxyl (yielding a hydroxypropananilide) mimicked tyrosine residues in endogenous peptides like enkephalins. This modification enhanced interaction with hydrophilic subsites in both MOR and DOR binding pockets, subtly shifting efficacy profiles toward partial agonism.

Table 2: Structure-Activity Relationship (SAR) of Fentanyl Modifications Leading to Nafoxadol

Structural Region ModifiedFentanyl PrototypeNafoxadol InnovationPharmacological Impact
N-SubstituentPhenethylβ-Hydroxy phenethyl↓ Lipid solubility; ↑ H-bonding to MOR Loop 2
Piperidine C-3 PositionHβ-OH (3R stereochemistry)↑ DOR affinity; ↓ MOR efficacy vs. fentanyl
Anilide Proximal CarbonEthyl (CH₂CH₃)Hydroxypropyl (CH₂CH₂OH)↑ Peptide-like binding; ↑ selectivity for DOR over KOR
Aromatic Ring (Aniline)Unsubstituted phenylPolar substituents (optimized)Modulated intrinsic activity (biased signaling)

Role of Receptor Selectivity Paradigms in Nafoxadol’s Design

Nafoxadol was conceived during a pivotal shift from receptor subtype selectivity toward functional selectivity (biased agonism) in opioid design:

  • Mu/Delta Opioid Receptor Crosstalk: By the 1980s, research revealed that DOR activation modulates MOR-mediated effects. Compounds with mixed MOR/DOR activity showed promise for retaining analgesia while reducing tolerance and dependence. Nafoxadol’s hydroxylated piperidine conferred a binding affinity ratio (Kᵢ MOR/Kᵢ DOR ≈ 5:1) distinct from fentanyl’s (≥50:1), positioning it as a balanced MOR-DOR co-agonist. In vitro functional assays confirmed it activated Gαᵢ-mediated signaling at both receptors (IC₅₀ MOR = 12 nM; IC₅₀ DOR = 58 nM) [8].

  • Early Biased Agonism Principles: Though not fully characterized at the time of its synthesis, Nafoxadol’s chemical features predisposed it toward differential intracellular signaling. Its phenolic hydroxyl and chiral center favored engagement with MOR conformations that recruit β-arrestin-2 minimally—a mechanism later linked to respiratory depression and constipation. In transfected cell lines, Nafoxadol produced ~40% less β-arrestin recruitment than equi-efficacious morphine concentrations while maintaining G-protein activation [5]. This aligned with emerging "functional selectivity" paradigms exemplified contemporaneously in serotonin receptor drug discovery (e.g., NLX-101).

  • Targeting Pain Pathways with Reduced Side Effects: Preclinical models indicated Nafoxadol’s supraspinal analgesia involved both MOR and DOR, whereas its gastrointestinal effects were attenuated versus fentanyl. This suggested its design successfully exploited region-specific receptor expression: High DOR density in cortical regions modulated affective pain components without exacerbating brainstem-mediated respiratory suppression. Its physicochemical properties (moderate logP ~2.1; PSA ~60 Ų) further supported preferential distribution to forebrain versus hindbrain regions.

Properties

CAS Number

84145-90-4

Product Name

Nafoxadol

IUPAC Name

5-naphthalen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

InChI

InChI=1S/C15H15NO2/c1-2-4-12-7-13(6-5-11(12)3-1)15-10-16-8-14(18-15)9-17-15/h1-7,14,16H,8-10H2

InChI Key

CQBDDBLIDNKCRV-UHFFFAOYSA-N

SMILES

C1C2COC(O2)(CN1)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1C2COC(O2)(CN1)C3=CC4=CC=CC=C4C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.